![molecular formula C25H22N4O5 B2684418 ethyl 4-(2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate CAS No. 1105222-44-3](/img/structure/B2684418.png)
ethyl 4-(2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Compounds related to ethyl 4-(2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate are synthesized through various routes, including the reaction of cyanoacetohydrazide with diethyl monoimidic malonate to prepare ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, showcasing the versatility of oxadiazole derivatives in synthesis (Elnagdi et al., 1988).
Biological Activities
- The oxadiazole bearing compounds exhibit significant biological activities, making them attractive for pharmaceutical research. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide show moderate to excellent antibacterial activity (Khalid et al., 2016).
Material Science Applications
- In material science, donor-acceptor type monomers containing oxadiazole groups have been utilized in the development of electrochromic devices, indicating the utility of such compounds in creating advanced materials with specific electronic properties (Hu et al., 2013).
Catalysis and Chemical Transformations
- Diiron(III) complexes of tridentate 3N ligands, including those with oxadiazole derivatives, function as models for methane monooxygenases. These complexes demonstrate the effect of the capping ligand on the hydroxylation of alkanes, suggesting applications in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Light-Emitting Diodes (LEDs)
- The compound PDPyDP, an oxadiazole-containing molecule, has been studied for its use in organic light-emitting diodes (LEDs), highlighting the potential of related compounds in the development of optoelectronic devices (Wang et al., 2001).
Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound consisting of an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pyridines
The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Pyridine derivatives are known to have various biological activities and are part of many therapeutic drugs .
Esters
The compound is an ester, as indicated by the “benzoate” part of its name. Esters are known for their diverse range of biological activities. They can undergo hydrolysis, which could potentially release the parent alcohol and carboxylic acid .
properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-3-33-25(32)18-10-12-19(13-11-18)26-21(30)15-29-14-4-5-20(24(29)31)23-27-22(28-34-23)17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGOPOTZIJMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate |
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